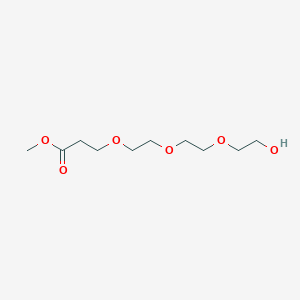

Hydroxy-PEG3-methyl ester

Description

Contextualization within Oligoethylene Glycol (OEG) and Polyethylene (B3416737) Glycol (PEG) Chemistry

Polyethylene glycol (PEG) and its shorter-chain counterparts, oligoethylene glycols (OEGs), are polyether compounds with a long history of use in various scientific fields. nih.govwikipedia.org These molecules are known for their hydrophilicity, biocompatibility, and lack of toxicity and immunogenicity. thermofisher.com The structure of PEG is characterized by repeating ethylene (B1197577) glycol units. nih.govwikipedia.org

Hydroxy-PEG3-methyl ester is a discrete, monodisperse PEG derivative, meaning it has a precisely defined chain length of three ethylene glycol units. This uniformity is a significant advantage over traditional polydisperse PEG mixtures, which consist of molecules with a range of molecular weights. thermofisher.com The hydrophilic PEG spacer in this compound enhances solubility in aqueous environments, a crucial property for many biological applications. broadpharm.comcd-bioparticles.net

Significance as a Versatile Building Block in Synthetic Organic Chemistry and Chemical Biology

The true power of this compound lies in its bifunctional nature, making it a versatile building block in chemical synthesis. rsc.orgfrontierspecialtychemicals.com It possesses two distinct functional groups: a terminal hydroxyl (-OH) group and a methyl ester (-COOCH₃) group. broadpharm.comcd-bioparticles.net The hydroxyl group can be readily modified or replaced with other reactive moieties, allowing for a wide array of chemical transformations. broadpharm.comcd-bioparticles.netcd-bioparticles.net The methyl ester can be hydrolyzed to a carboxylic acid under basic conditions, providing another reactive handle for conjugation. broadpharm.comcd-bioparticles.net This dual functionality allows for the stepwise and controlled introduction of different molecules, making it an invaluable tool for constructing complex molecular architectures.

Overview of its Multifaceted Research Utility and Interdisciplinary Applications

The unique properties of this compound have led to its application across multiple scientific disciplines. biochempeg.com It is frequently employed as a linker molecule to connect different chemical entities. broadpharm.commedchemexpress.com For instance, in the field of drug delivery, it can be used to attach targeting ligands to drug molecules, improving their specificity and efficacy. medchemexpress.cn Its applications extend to materials science for surface modification and nanotechnology. thermofisher.combiochempeg.com A particularly notable application is in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein ligand with an E3 ubiquitin ligase ligand. medchemexpress.commedchemexpress.cnchemsrc.com This highlights its role in cutting-edge areas of chemical biology and medicinal chemistry. medchemexpress.cnchemsrc.com

Chemical Profile of this compound

| Property | Value |

| Systematic Name | Methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate |

| CAS Number | 2086688-97-1 |

| Molecular Formula | C₁₀H₂₀O₆ |

| Molecular Weight | 236.26 g/mol |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-13-10(12)2-4-14-6-8-16-9-7-15-5-3-11/h11H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORYNDZAHAHQHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Architecture and Strategic Functionalization for Research Applications

Structural Elements and Their Reactive Potential in Research Design

Hydroxy-PEG3-methyl ester is a heterobifunctional molecule featuring three key structural components: a terminal hydroxyl group, a methyl ester, and a tri-ethylene glycol (PEG3) spacer. cd-bioparticles.netbroadpharm.com This distinct architecture provides a versatile platform for chemical modification and has led to its widespread use in various research applications, particularly in the fields of bioconjugation and drug delivery. nih.govnih.gov The strategic placement of a reactive hydroxyl group and a cleavable ester linkage, separated by a biocompatible spacer, allows for the precise construction of complex molecular architectures.

Hydroxyl Group Reactivity and Derivatization Pathways for Academic Purposes

The terminal hydroxyl (-OH) group is a primary site for chemical modification, offering a gateway to a multitude of derivatization pathways. cd-bioparticles.netbroadpharm.com This alcohol functionality can undergo a variety of well-established chemical reactions, allowing for its conversion into other functional groups or for direct conjugation to other molecules. nih.govaxispharm.com

Common derivatization strategies for the hydroxyl group include:

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. This is a fundamental transformation used to attach a wide array of molecules. researchgate.net

Etherification: Formation of ether bonds, for instance, through Williamson ether synthesis, which provides a stable linkage to other molecular scaffolds.

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, introducing new reactive handles for subsequent conjugation chemistries. uzh.ch

Conversion to Leaving Groups: The hydroxyl group can be converted into a good leaving group, such as a tosylate (OTs) or mesylate (OMs), facilitating nucleophilic substitution reactions. nih.govnih.gov This allows for the introduction of a wide range of functionalities, including azides, amines, and thiols. nih.govmdpi.com

Activation for Coupling: The hydroxyl group can be activated with reagents like 4-nitrophenyl chloroformate to form reactive carbonates, which can then efficiently react with amine-containing molecules. nih.gov

These derivatization pathways are instrumental in academic research for synthesizing custom linkers, probes, and bioconjugates. For example, the conversion of the hydroxyl group to an azide (B81097) allows for the use of "click chemistry," a highly efficient and specific conjugation method. nih.govnih.gov Similarly, its transformation into an amine enables coupling to carboxylic acids through amide bond formation. nih.govaxispharm.com

Methyl Ester Linkage as a Strategic Cleavable Point in Research Constructs

The methyl ester group serves as a strategic, cleavable linkage within molecular constructs. cd-bioparticles.netbroadpharm.com Its susceptibility to hydrolysis under specific conditions allows for the controlled release of conjugated molecules. cd-bioparticles.netbroadpharm.com This feature is particularly valuable in the design of prodrugs and drug delivery systems, where the active molecule is intended to be released at a target site.

The cleavage of the methyl ester is typically achieved through hydrolysis, which can be catalyzed by either acid or base. Basic hydrolysis, often using a strong base, is a common method to deprotect the carboxylic acid. cd-bioparticles.netbroadpharm.com The rate of this hydrolysis can be influenced by the molecular environment, including the length and nature of the linker. nih.gov

This controlled cleavage is a key design element in various research applications. For instance, in the context of Proteolysis Targeting Chimeras (PROTACs), a cleavable linker can be advantageous. chemsrc.comcymitquimica.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. chemsrc.com The ability to cleave the linker can be used to study the mechanism of action or to modulate the activity of the PROTAC.

Poly(ethylene glycol) Spacer Influence on Solubilization and Biocompatibility in Research Systems

The tri-ethylene glycol (PEG3) spacer is a critical component that imparts desirable physicochemical properties to the molecule and its conjugates. cd-bioparticles.netbroadpharm.com PEG chains, even short ones, are well-known for their ability to increase the aqueous solubility and biocompatibility of attached molecules. frontiersin.orgmdpi.com

Key contributions of the PEG3 spacer:

Enhanced Solubility: The hydrophilic nature of the ethylene (B1197577) glycol repeats significantly improves the solubility of hydrophobic molecules in aqueous buffers, which is crucial for many biological and biochemical assays. cd-bioparticles.netbroadpharm.comrsc.org Each oxygen atom in the PEG chain can hydrogen bond with approximately three water molecules. rsc.org

Increased Biocompatibility: PEGylation, the process of attaching PEG chains to molecules, is a widely used strategy to reduce immunogenicity and improve the pharmacokinetic profile of therapeutic proteins and peptides. nih.gov Short PEG chains can contribute to this effect by creating a hydrophilic shield around the conjugated molecule, which can reduce non-specific binding to proteins and cell surfaces. hyo-med.ac.jphyo-med.ac.jp

Reduced Non-Specific Binding: The flexible and hydrophilic PEG spacer can create a steric barrier that minimizes unwanted interactions between the conjugated molecule and other biological components, leading to improved signal-to-noise ratios in assays and better targeting specificity in delivery systems. hyo-med.ac.jprsc.org

Flexibility and Spacing: The PEG linker provides a flexible spacer arm, which can be important for maintaining the biological activity of a conjugated molecule by preventing steric hindrance between the molecule and its target. nih.govrsc.org

Research has shown that even short PEG chains can significantly increase the hydrophilicity of surfaces and nanoparticles, leading to improved biocompatibility. frontiersin.orgnih.govresearchgate.netscientific.net The incorporation of PEG spacers has been demonstrated to be effective in reducing non-specific protein absorption on various materials used in research. hyo-med.ac.jphyo-med.ac.jp

Targeted Chemical Modifications and Advanced Derivatives for Research

The versatile chemical handles of this compound make it an ideal starting material for the synthesis of more complex and specialized molecules for research. axispharm.com Through targeted chemical modifications, a diverse range of advanced derivatives can be generated to meet the specific demands of various experimental designs. nih.govaxispharm.com

Generation of Heterobifunctional PEG Linkers for Bioconjugation Studies

This compound is a foundational building block for creating heterobifunctional PEG linkers. axispharm.combroadpharm.com These linkers possess two different reactive functional groups at their termini, enabling the sequential and specific conjugation of two different molecules. tandfonline.com This capability is fundamental to many areas of modern chemical biology and drug development, including the construction of antibody-drug conjugates (ADCs) and PROTACs. chemsrc.com

The synthesis of heterobifunctional linkers from this compound typically involves the selective modification of its hydroxyl and methyl ester groups. For example, the hydroxyl group can be converted to an azide, alkyne, or maleimide (B117702), while the methyl ester is hydrolyzed to a carboxylic acid. nih.govnih.gov The resulting heterobifunctional linker can then be used to connect a targeting moiety (like an antibody) to a payload (like a drug or a fluorescent probe). tandfonline.complos.org

The general strategy for creating these linkers often involves:

Modification of the Hydroxyl Group: Converting the -OH group to a desired functionality (e.g., azide, tosylate) while the ester remains protected. nih.govmdpi.com

Deprotection of the Carboxylic Acid: Hydrolyzing the methyl ester to reveal the carboxylic acid. cd-bioparticles.net

Activation and Conjugation: The newly formed carboxylic acid can then be activated (e.g., as an NHS ester) for reaction with an amine-containing molecule. plos.org

This stepwise approach allows for the controlled assembly of complex bioconjugates with well-defined structures.

Incorporation of Diverse Terminal Functionalities for Specific Research Probes

Beyond creating linkers for bioconjugation, this compound can be modified to incorporate a wide array of terminal functionalities, transforming it into a specific research probe. nih.govaxispharm.com These probes are designed to interact with or report on specific biological targets or processes.

Examples of terminal functionalities that can be introduced include:

Biotin (B1667282): For high-affinity binding to streptavidin, a common tool in immunoassays and purification techniques. axispharm.com

Fluorescent Dyes: For imaging and tracking the localization and dynamics of molecules in cells and tissues. nih.gov

Click Chemistry Handles: Such as azides and alkynes (e.g., DBCO), which allow for highly specific and efficient copper-free click reactions, ideal for labeling in complex biological environments. axispharm.combroadpharm.com

Reactive Groups for Covalent Labeling: Including maleimides for reaction with thiols (e.g., on cysteine residues in proteins) or acrylates for Michael addition reactions. axispharm.comaxispharm.com

Targeting Ligands: Small molecules or peptides that can direct the probe to a specific receptor or enzyme. nih.gov

The synthesis of these specialized probes often follows similar chemical principles as the generation of heterobifunctional linkers, where the hydroxyl and ester groups are sequentially modified to introduce the desired functionalities. nih.govnih.gov This modularity allows researchers to design and create custom probes tailored to their specific research questions.

Interactive Data Table: Properties of this compound and its Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups | Primary Research Application |

| This compound | C10H20O6 | 236.26 | Hydroxyl, Methyl Ester | Linker Synthesis, PROTACs chemsrc.comcymitquimica.com |

| Azido-PEG3-carboxylic acid | C8H15N3O5 | 245.22 | Azide, Carboxylic Acid | Click Chemistry, Bioconjugation nih.govnih.gov |

| Amino-PEG3-carboxylic acid | C8H17NO5 | 207.22 | Amine, Carboxylic Acid | Peptide Synthesis, Bioconjugation nih.govaxispharm.com |

| Maleimido-PEG3-NHS ester | C17H20N2O9 | 396.35 | Maleimide, NHS Ester | Thiol-Reactive Labeling, Bioconjugation nih.gov |

| Biotin-PEG3-amine | C18H34N4O4S | 402.55 | Biotin, Amine | Affinity Purification, Immunoassays axispharm.com |

Synthetic Methodologies for Hydroxy Peg3 Methyl Ester and Its Research Analogues

General Principles of Oligo(ethylene glycol) Synthesis

The foundational method for the stepwise synthesis of oligo(ethylene glycols) (OEGs) is the Williamson ether synthesis. This approach involves the iterative addition of ethylene (B1197577) glycol units to a growing chain. A typical cycle consists of three main steps: deprotection of a terminal hydroxyl group, deprotonation to form an alkoxide, and subsequent coupling with a protected ethylene glycol monomer that has a leaving group (like a tosylate) at one end. beilstein-journals.org

Historically, acid-labile protecting groups such as the dimethoxytrityl (DMTr) group have been widely used. beilstein-journals.org The synthesis cycle involves an acidic deprotection step, followed by purification, and then a separate reaction under basic conditions for the ether formation. beilstein-journals.org While effective, this two-pot process can be cumbersome. More recent innovations include the use of base-labile protecting groups, such as the phenethyl group. This strategy allows for the deprotection and coupling steps to occur simultaneously in a single pot under basic conditions, streamlining the elongation process. beilstein-journals.org

Regardless of the specific protecting groups used, a significant challenge in solution-phase OEG synthesis is the purification of intermediates. google.com As the oligomer chain grows, separating the desired product from starting materials and byproducts becomes increasingly difficult, often requiring chromatographic techniques to ensure monodispersity. google.com The synthesis of heterofunctional oligomers, those with different reactive groups at each end, requires a strategic approach to differentiate the two terminal hydroxyl groups of the starting glycol. researchgate.net

Esterification and Hydroxylation Strategies for Controlled Functionalization

To create Hydroxy-PEG3-methyl ester, a starting diol such as triethylene glycol must be selectively functionalized at each end. This requires a strategy to differentiate the two chemically equivalent hydroxyl groups.

A common method is selective mono-activation or mono-protection . For instance, reacting a symmetrical diol with one equivalent of a reagent like tosyl chloride under controlled conditions can yield a monotosylated PEG, leaving the other hydroxyl group free for subsequent reactions. mdpi.com This approach takes advantage of statistical distribution or, in some cases, can be driven to higher selectivity using specific reagents and conditions, such as using silver oxide in the monotosylation of diols. researchgate.netmdpi.com

Once one terminus is protected or activated, the other can be modified. The esterification to form the methyl ester can be achieved through several standard organic reactions:

Fischer Esterification: Reacting the free hydroxyl group with a suitable carboxylic acid (like methoxyacetic acid) under acidic catalysis.

Coupling Agent-Mediated Esterification: A more common and milder approach involves using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). acs.orgnih.govcreativepegworks.com This method efficiently forms the ester bond between the PEG's hydroxyl group and the desired carboxyl-containing moiety.

Reaction with Activated Esters: The PEG-hydroxyl could also react with a pre-activated carboxylic acid derivative, though it is more common to see the reverse, where a PEG-carboxylic acid is activated (e.g., as an N-hydroxysuccinimide ester) to react with an amine. nih.gov

After the ester group is installed, the final step is the hydroxylation , which in this context means revealing the terminal hydroxyl group by removing its protecting group. The choice of deprotection conditions is entirely dependent on the protecting group used initially and must be selected to avoid cleaving the newly formed methyl ester. For example, if a silyl (B83357) ether was used as a protecting group, it could be removed with a fluoride (B91410) source, which would not affect the ester. The methyl ester itself can be considered a protecting group for a carboxylic acid and can be hydrolyzed under basic conditions. cd-bioparticles.net

Advanced Synthetic Pathways for Specialized Research Reagents

The fundamental techniques used to synthesize this compound are extended to create more complex and specialized reagents for biomedical and materials science research. These advanced pathways rely on precise control over chemical transformations and the use of polymerization techniques to build sophisticated macromolecular structures.

In multistep organic synthesis, protecting groups (PGs) are essential tools. A PG is a molecular fragment that is temporarily attached to a functional group to block its reactivity, allowing a chemical transformation to be performed selectively at another position in the molecule. google.comwikipedia.org After the desired reaction is complete, the PG is removed in a deprotection step. wikipedia.org

The effective use of protecting groups hinges on chemo-selectivity —the ability to react with one functional group in the presence of others. frontiersin.org A key concept in advanced synthesis is the use of orthogonal protecting groups . Orthogonal PGs can be removed under distinct conditions without affecting each other. wikipedia.orgfiveable.me For example, an acid-labile tert-butyloxycarbonyl (Boc) group can be removed with trifluoroacetic acid, leaving a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group intact. The Fmoc group can then be removed later using a base like piperidine. wikipedia.org This strategy allows for the sequential modification of multiple sites within a single molecule.

A variety of protecting groups are available for common functionalities like alcohols and carboxylic acids, as detailed in the table below.

| Functional Group | Protecting Group (Abbreviation) | Installation Reagent(s) | Cleavage Conditions |

| Alcohol | Benzyl ether (Bn) | Benzyl bromide (BnBr), base | Hydrogenolysis (H₂, Pd/C) |

| tert-Butyldimethylsilyl ether (TBDMS) | TBDMS-Cl, imidazole (B134444) | Fluoride source (e.g., TBAF) | |

| Tetrahydropyranyl ether (THP) | Dihydropyran, acid catalyst | Aqueous acid | |

| Carboxylic Acid | Methyl ester | Methanol (B129727), acid catalyst | Base- or acid-catalyzed hydrolysis |

| Benzyl ester | Benzyl alcohol, DCC | Hydrogenolysis (H₂, Pd/C) | |

| tert-Butyl ester | Isobutylene, acid catalyst | Acid (e.g., TFA) |

This table provides examples of common protecting groups and their typical installation and cleavage conditions, based on information from sources google.comwikipedia.orgfiveable.menumberanalytics.com.

While stepwise synthesis is ideal for creating discrete OEG molecules, polymerization-based approaches are used to synthesize larger, well-defined polymer structures that incorporate OEG units. researchgate.net Techniques of controlled radical polymerization (CRP), such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, have revolutionized the ability to create polymers with controlled molecular weights, low dispersity, and complex architectures. cardiff.ac.ukrsc.org

In this context, a functionalized OEG molecule can serve as a macroinitiator . For example, the terminal hydroxyl group of a PEG derivative can be esterified with a molecule like 2-bromoisobutyryl bromide to create an initiator for ATRP. rsc.orgresearchgate.net This initiator can then be used to grow a different polymer block from the end of the PEG chain, forming a block copolymer (e.g., PEG-b-poly(lactic acid)). rsc.org

This strategy enables the construction of various advanced polymer architectures using OEG units as key building blocks:

| Polymer Architecture | Description | Synthetic Strategy Example |

| Linear Block Copolymer | Two or more different polymer chains linked end-to-end. | Using a PEG-macroinitiator to start the polymerization of a second monomer (e.g., via ATRP or RAFT). rsc.org |

| Star Polymer | Multiple polymer arms radiating from a central core. | Using a multi-arm PEG core (e.g., 4-arm PEG-OH) where each arm is modified to be an initiator. cardiff.ac.ukresearchgate.net |

| Graft/Comb Polymer | A primary polymer backbone with multiple side chains of a different polymer grafted onto it. | Polymerizing monomers that already contain OEG side chains, or grafting PEG chains onto a pre-existing polymer backbone. acs.org |

| Dendronized Polymer | A linear polymer backbone with dendritic wedges attached to each repeating unit. | Polymerization of macromonomers that consist of a polymerizable group attached to an OEG-containing dendron. researchgate.net |

This table outlines various polymer architectures that can be synthesized using OEG building blocks, with strategies described in the cited literature researchgate.netcardiff.ac.ukrsc.orgresearchgate.netacs.org.

These controlled polymerization methods allow for the precise design of research scaffolds where OEG segments provide hydrophilicity and biocompatibility, while other polymer segments can introduce different functionalities, creating advanced materials for applications ranging from drug delivery to tissue engineering. cardiff.ac.ukacs.org

Applications in Advanced Biochemical and Biomedical Research

Bioconjugation Strategies for Molecular Probes and Tools

Bioconjugation, the process of linking molecules to create novel constructs, heavily relies on versatile linkers like Hydroxy-PEG3-methyl ester. Its bifunctional nature allows it to act as a bridge, connecting different molecular entities to generate probes and tools for research. axispharm.com

Covalent Attachment to Biomolecules in Research (e.g., Proteins, Peptides, Oligonucleotides)

A primary application of this compound is in the covalent attachment of PEG chains to biomolecules, a process known as PEGylation. creativepegworks.com The compound itself is a building block; its hydroxyl group can be chemically converted into a more reactive functional group to facilitate this attachment. broadpharm.comaxispharm.com

For instance, the hydroxyl group can be activated or replaced to create derivatives such as N-hydroxysuccinimide (NHS) esters. cd-bioparticles.net These NHS esters are highly reactive towards the primary amine groups (-NH₂) found on the lysine (B10760008) amino acid residues of proteins and peptides, as well as on amine-modified oligonucleotides. cd-bioparticles.netacs.org The reaction forms a stable and covalent amide bond, effectively tethering the PEG linker to the biomolecule. acs.orgdcchemicals.com Similarly, the hydroxyl end can be modified to an aldehyde to react with amines or converted to a maleimide (B117702) group to react specifically with thiol groups (-SH) on cysteine residues. dcchemicals.com This versatility allows for the stable conjugation of the PEG linker to a wide array of biological targets.

Common Covalent Conjugation Chemistries

| Reactive Group (on PEG Linker) | Target Functional Group (on Biomolecule) | Resulting Covalent Bond | Common Biomolecules |

|---|---|---|---|

| NHS Ester | Primary Amine (-NH₂) | Amide | Proteins, Peptides, Oligonucleotides cd-bioparticles.netdcchemicals.com |

| Aldehyde | Primary Amine (-NH₂) | Schiff Base (reducible to secondary amine) acs.org | Proteins, Peptides |

| Maleimide | Thiol (-SH) | Thioether acs.orgdcchemicals.com | Proteins (Cysteine residues) |

| Vinyl Sulfone | Thiol (-SH) | Thioether acs.org | Proteins (Cysteine residues) |

Site-Specific Labeling and Modification Methodologies in Chemical Biology

Achieving precision in bioconjugation is critical to preserving the function of biomolecules. Site-specific labeling ensures that a modification occurs at a predetermined location, avoiding random attachment that could disrupt active sites or folding. nih.gov While this compound is not intrinsically site-selective, it serves as a crucial component in constructing reagents for methodologies that are.

One such advanced method is sortase-mediated ligation. This enzymatic technique uses the transpeptidase Sortase A to covalently link a protein containing a specific recognition sequence (e.g., LPXTG) to a molecule bearing a poly-glycine motif. activemotif.comnih.gov A linker like this compound can be functionalized on its respective ends to be incorporated into either the protein or the labeling molecule, providing the necessary spacing and solubility for the reaction to proceed efficiently. activemotif.com Click chemistry, another powerful tool for site-specific modification, involves the reaction of an azide (B81097) with an alkyne. The hydroxyl and methyl ester ends of the PEG linker can be readily converted to azide and alkyne groups, making it a key element in creating click-compatible biomolecules and probes. acs.orgdcchemicals.com

Role in Drug Delivery System Design and Mechanism Studies

The physicochemical properties imparted by PEG linkers are highly beneficial in drug delivery research. axispharm.com PEGylation can enhance the solubility, stability, and circulation time of therapeutic agents. nih.govmdpi.com

PEGylation Effects on Molecular Interactions and Bioavailability in Model Systems

The covalent attachment of PEG chains can dramatically alter a drug's pharmacokinetic profile. nih.gov PEGylation increases the hydrodynamic size of a molecule, which can reduce its clearance by the kidneys, thereby extending its circulation time in the bloodstream. creativepegworks.comnih.gov The hydrophilic nature of the PEG chain can also shield the attached drug from degradation by proteolytic enzymes and reduce its immunogenicity. creativepegworks.comnih.gov

A key benefit is the protection of ester-containing drugs from premature hydrolysis by esterase enzymes in the body. nih.gov In a study involving phospho-ibuprofen (PI), a drug with a hydrolyzable carboxylic ester, PEGylation was shown to protect the compound from esterase activity. This resulted in significantly improved pharmacokinetic parameters in mouse models. nih.gov

Pharmacokinetic Impact of PEGylation on Phospho-Ibuprofen (PI) in Mice

| Parameter | Value (Blood) | Value (Colon Cancer Xenograft) | Finding |

|---|---|---|---|

| Cmax (Peak Concentration) | 1965 nmol/g | 886 nmol/g | Significant drug levels achieved in both blood and tumor tissue. nih.gov |

| Tmax (Time to Peak) | 0.08 hours | 2.0 hours | Rapid absorption into the bloodstream and subsequent accumulation in the tumor. nih.gov |

| AUC (Total Exposure) | 2351 (nmol/g) x h | 2621 (nmol/g) x h | High overall exposure of the drug in both compartments. nih.gov |

| Efficacy | 74.8% tumor growth inhibition | PEGylated drug showed potent anti-cancer activity compared to controls. nih.gov |

Design of Cleavable Linkers for Controlled Release Research

For some drug delivery applications, it is desirable for the drug to be released from its PEG carrier at the target site. This requires the use of cleavable linkers. cd-bioparticles.net The ester bond within the this compound itself represents a functionality that can be incorporated into such a design. While the methyl ester is relatively stable, ester bonds in general are susceptible to cleavage by esterase enzymes that are often abundant within cells or in specific tissues. nih.govresearchgate.net

This principle allows for the design of "releasable" PEG systems where a drug is attached via an ester-containing linker. nih.gov The PEG chain provides favorable pharmacokinetics for the conjugate to reach its target, after which intracellular esterases can cleave the linker and release the active drug, maximizing its therapeutic effect while minimizing systemic exposure. cd-bioparticles.netresearchgate.net

Application in Proteolysis-Targeting Chimeras (PROTACs) and Molecular Degrader Research

A revolutionary therapeutic modality is targeted protein degradation, which uses Proteolysis-Targeting Chimeras (PROTACs) to eliminate disease-causing proteins. biochempeg.com PROTACs are heterobifunctional molecules composed of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. nih.gov This induced proximity results in the target protein being tagged for destruction by the cell's own ubiquitin-proteasome system. nih.govsci-hub.se

Contribution to Materials Science and Engineering Research

This compound plays a significant role in the advancement of materials science and engineering, particularly in the creation of specialized polymers, surface modifications, and scaffolds for biological research.

Fabrication of Functional Polymeric Materials

This compound serves as a critical building block in the synthesis of functional polymeric materials, most notably amphiphilic block copolymers. mdpi.comscielo.br These copolymers, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, can self-assemble into various nanostructures like micelles and vesicles in aqueous environments. rsc.orgnih.govuni-bayreuth.de

The synthesis of these materials often involves techniques like ring-opening polymerization (ROP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization. mdpi.comscielo.br For instance, the hydroxyl group on the this compound can initiate the ROP of cyclic esters like ε-caprolactone (PCL), forming a hydrophobic PCL block attached to the hydrophilic PEG linker. scielo.br This results in the formation of amphiphilic diblock copolymers (e.g., PCL-b-PEG-OCH3).

The self-assembly behavior of these copolymers is influenced by the properties of their constituent blocks. rsc.org The hydrophilic PEG segment, derived from this compound, enhances water solubility and biocompatibility, while the hydrophobic block drives the formation of the core of the self-assembled nanostructures. mdpi.comrsc.org The resulting nanoparticles can be used for various applications, including as dispersants for pigments in water-based inks and for drug delivery systems. mdpi.comrsc.org

Table 1: Examples of Functional Polymeric Materials Utilizing PEG-Ester Derivatives

| Polymer Architecture | Synthesis Method | Key Feature | Potential Application |

| PCL-b-PAA Diblock Copolymer | ROP and RAFT | Amphiphilic, forms micelles | Pigment dispersant for inks mdpi.com |

| PCL-PEG-PCL Triblock Copolymer | Transesterification | Biodegradable, forms nanoparticles | Nanocarriers for drug delivery scielo.br |

| PEG-b-PS | CuAAC or Amidation | Forms various morphologies (vesicles, cubosomes) | Advanced material self-assembly rsc.org |

Note: PCL = Poly(ε-caprolactone), PAA = Poly(acrylic acid), PEG = Poly(ethylene glycol), PS = Polystyrene, ROP = Ring-Opening Polymerization, RAFT = Reversible Addition-Fragmentation Chain-Transfer, CuAAC = Copper-Catalyzed Azide-Alkyne Cycloaddition.

Surface Modification Techniques for Research Platforms and Biomaterials

The modification of surfaces with polyethylene (B3416737) glycol (PEG) chains, a process known as PEGylation, is a widely used strategy to improve the biocompatibility of materials. nih.govmdpi.com this compound and similar PEG derivatives are instrumental in this process, particularly for creating surfaces that resist protein adsorption. rsc.orgresearchgate.net This property is crucial for medical devices and implants to prevent adverse reactions like thrombosis and inflammation. rsc.org

The hydroxyl group of this compound allows it to be anchored to various surfaces, while the PEG chain forms a hydrated layer that sterically hinders the approach of proteins. nih.govthermofisher.com This creates a "non-fouling" surface. The terminal methyl ester can be hydrolyzed to a carboxylic acid, providing a reactive site for the covalent attachment of biomolecules, such as targeting ligands or enzymes. thermofisher.com

Thiol-containing PEG derivatives, which can be synthesized from hydroxy-PEG precursors, are commonly used to modify gold surfaces, forming stable self-assembled monolayers (SAMs). mdpi.combiochempeg.com These modified surfaces are essential in the development of biosensors and other diagnostic platforms.

Table 2: Surface Modification Applications of PEG Derivatives

| Surface Type | PEG Derivative Used | Purpose of Modification | Resulting Property |

| Titanium Dioxide | Catechol-PEG | Reduce protein adsorption | Protein-resistant surface researchgate.net |

| Gold Nanoparticles | Thiol-PEG | Stabilize particles, provide reactive sites | Biocompatible, functionalized nanoparticles mdpi.combiochempeg.com |

| Medical Implants | Hydroxy-PEG | Prevent biofouling | Improved biocompatibility rsc.org |

Development of Scaffolds for Cell Culture and Tissue Engineering Studies

In the field of tissue engineering, scaffolds provide a temporary, three-dimensional (3D) framework that supports cell growth and tissue formation. nih.govmdpi.com Hydrogels, which are water-swollen polymer networks, are a prominent type of scaffold material due to their structural similarity to the natural extracellular matrix (ECM). sigmaaldrich.commdpi.com

This compound and its derivatives are frequently used in the synthesis of PEG-based hydrogels. nih.govjenkemusa.com These synthetic hydrogels offer a high degree of control over their physical and biochemical properties, such as stiffness, degradability, and the presentation of cell-adhesive ligands. nih.govnih.gov

For instance, PEG diacrylate (PEGDA), which can be synthesized from PEG diol, can be photopolymerized to form crosslinked hydrogel networks. nih.gov By incorporating peptides containing the RGD (arginine-glycine-aspartic acid) sequence, which promotes cell adhesion, these scaffolds can be made more conducive to cell attachment and proliferation. nih.govnih.gov The ability to tailor the properties of these scaffolds allows researchers to investigate how the microenvironment influences cell behavior, making them invaluable tools for fundamental cell biology research and for developing new strategies for tissue regeneration. nih.govnih.gov

These scaffolds can be used for various applications, including:

3D Cell Culture: Providing a more physiologically relevant environment for cells compared to traditional 2D culture. ibidi.compromega.krnih.gov

Tissue Engineering: Supporting the growth and organization of cells to form new tissues. nih.govnih.gov

Drug Delivery: Encapsulating and releasing therapeutic agents in a controlled manner. mdpi.com

Development of Advanced Imaging Probes and Diagnostic Tools

The unique properties of this compound also lend themselves to the development of sophisticated tools for biomedical imaging and diagnostics.

Integration into Fluorescent and Multimodal Imaging Agents

This compound can be incorporated as a linker into various imaging probes to enhance their solubility and biocompatibility. nih.gov In the creation of multimodal imaging agents, which combine two or more imaging techniques (e.g., fluorescence and SPECT), PEG linkers are often used to connect the different imaging components. scholaris.caepfl.ch

For example, a fluorescent dye can be attached to one end of a PEG linker, while a radiolabel or a metal-chelating group for magnetic resonance imaging (MRI) is attached to the other. nih.gov The PEG spacer helps to prevent quenching of the fluorescent signal and improves the pharmacokinetic properties of the probe. nih.gov

The hydroxyl group of this compound can be converted to other functional groups, such as an amine or an azide, to facilitate its conjugation to imaging moieties. google.com The methyl ester can also be used as a point of attachment. This versatility allows for the construction of complex imaging agents with tailored properties for specific diagnostic applications. nih.gov

Design of Bioorthogonally Reactive Probes for Cellular and in vitro Systems

Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a prime example of a bioorthogonal reaction. acs.org

This compound can be modified to include bioorthogonal functional groups, such as an azide or an alkyne. acs.org For example, the hydroxyl group can be converted to an azide, creating an azido-PEG3-methyl ester. This molecule can then be "clicked" onto a target molecule that has been tagged with an alkyne.

This strategy is used to create probes for a variety of applications, including:

Labeling and tracking biomolecules: Attaching fluorescent dyes or other reporter molecules to proteins, nucleic acids, or other cellular components.

Creating functional materials: Crosslinking polymers to form hydrogels or other materials with precisely controlled properties. acs.org

Developing diagnostic assays: Designing probes that specifically bind to and detect disease biomarkers.

The use of PEG linkers, such as that in this compound, in these probes improves their water solubility and reduces non-specific binding, leading to more sensitive and specific detection. chemscene.com

Utilization in Chemical Proteomics and Analytical Research

The chemical compound this compound serves as a foundational building block in the fields of chemical proteomics and advanced analytical research. Its structure, which features a terminal hydroxyl group, a three-unit polyethylene glycol (PEG) spacer, and a methyl ester terminus, offers a unique combination of functionalities. broadpharm.comcd-bioparticles.net The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous buffers, which is crucial for biological applications. broadpharm.comcd-bioparticles.netmedkoo.com The bifunctional nature of the molecule, with a reactive hydroxyl group at one end and a hydrolyzable ester at the other, allows for its use as a versatile linker in the synthesis of more complex chemical tools for protein analysis. broadpharm.comcd-bioparticles.net

Reagent Development for Protein Labeling and Enrichment Methodologies

The primary utility of this compound in reagent development stems from its terminal hydroxyl group, which acts as a handle for further chemical modification. broadpharm.comcd-bioparticles.net This alcohol can be readily converted into a wide array of more reactive functional groups, enabling the synthesis of customized probes for protein labeling and bioconjugation. broadpharm.com For example, the hydroxyl group can be derivatized to create amine-reactive N-hydroxysuccinimide (NHS) esters or converted to an azide for use in copper-catalyzed or copper-free click chemistry reactions. medkoo.comthermofisher.com These derivative reagents are then used to covalently attach the PEG linker to proteins, peptides, or other biomolecules, a process known as PEGylation. thermofisher.com

This strategic derivatization allows researchers to design specific reagents for their analytical needs. The PEG3 spacer physically separates the attached label from the biomolecule, which can help preserve the protein's native structure and function by minimizing steric hindrance.

Furthermore, the principles behind using hydroxyl-containing linkers are applied in advanced sample enrichment methodologies for proteomic analysis. In techniques like phosphopeptide enrichment, surfaces such as titania or zirconia are modified with aliphatic hydroxy acids to decrease the non-specific binding of highly acidic, non-phosphorylated peptides. nih.gov This modification allows for the selective capture and enrichment of the desired phosphopeptides from complex biological mixtures like cell lysates. nih.gov A study employing this principle demonstrated that recovery of target phosphopeptides could be significantly improved, with average recoveries around 50% and the identification of over 1,600 unique phosphopeptides from a single cell line. nih.gov

| Parameter | Finding | Citation |

| Enrichment Method | Aliphatic hydroxy acid-modified metal oxide chromatography (MOC) | nih.gov |

| Purpose | Reduce non-specific binding of non-phosphopeptides to enrich for phosphopeptides | nih.gov |

| Materials Used | Lactic acid-modified titania and beta-hydroxypropanoic acid-modified zirconia | nih.gov |

| Average Recovery | ~50% (varied from <10% to 100% depending on the peptide) | nih.gov |

| Identified Peptides | 1,646 unique phosphopeptides from combined titania and zirconia methods | nih.gov |

A table summarizing research findings on using hydroxy acid-modified surfaces for phosphopeptide enrichment, a technique analogous to the application of linkers like this compound.

Role in High-Throughput Screening Platform Development for Academic Discovery

In the realm of academic discovery, high-throughput screening (HTS) is a critical tool for identifying novel bioactive molecules from large compound libraries. nih.gov this compound and its derivatives serve as valuable components in the construction of these libraries and screening assays. The defined length and hydrophilic character of the PEG3 linker make it an ideal spacer for connecting a targeting moiety (which binds a protein of interest) to a reporter molecule (like biotin (B1667282) or a fluorophore). ualberta.ca

For instance, a derivative such as biotin-PEG3-azide is a reagent well-suited for HTS applications. ualberta.ca In a screening campaign, a library of potential inhibitor molecules could be synthesized with a compatible functional group (e.g., an alkyne). A successful binding event between the inhibitor and its protein target could then be detected by adding the biotin-PEG3-azide, which "clicks" onto the inhibitor, and subsequently using a streptavidin-based detection system.

The utility of such linkers is demonstrated in HTS campaigns designed to find inhibitors for specific biological processes, such as the pathological aggregation of proteins. In a representative HTS for inhibitors of tau protein fibrillization, thousands of compounds are tested for their ability to prevent aggregation, which is often monitored by Thioflavin T fluorescence. nih.gov Hits are then validated and their potency is quantified by determining the half-maximal inhibitory concentration (IC₅₀). The table below illustrates the type of data generated in such a screen, where hypothetical hit compounds built using a PEG3 linker scaffold are evaluated.

| Compound ID | Core Structure | Linker Moiety | Target | IC₅₀ (µM) | Citation |

| HTS-Hit-01 | Quinoxaline | Hydroxy-PEG3-Amide | Tau Aggregation | 2.8 | nih.gov |

| HTS-Hit-02 | Furan-dione | Hydroxy-PEG3-Ester | Tau Aggregation | > 20 (inactive) | nih.gov |

| HTS-Hit-03 | Phenyl-thiazole | Hydroxy-PEG3-Amide | Tau Aggregation | 5.1 | nih.gov |

| HTS-Hit-04 | Pyrimidine | Hydroxy-PEG3-Ester | Tau Aggregation | 11.5 | nih.gov |

A representative data table modeled on findings from high-throughput screening studies. nih.gov The table shows hypothetical results for compounds utilizing a PEG3 linker to demonstrate its application in HTS platforms for academic discovery.

Analytical and Characterization Techniques in Research Contexts

Spectroscopic Methodologies for Structural Elucidation of Complex Conjugates and Intermediates

Spectroscopic techniques are indispensable for confirming the molecular structure of Hydroxy-PEG3-methyl ester and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are fundamental for the structural verification of PEGylated compounds. chempep.com In the ¹H NMR spectrum of this compound, characteristic peaks corresponding to the ethylene (B1197577) glycol repeating units are typically observed around 3.5 ppm. mdpi.com The terminal hydroxyl and methyl ester groups will also present distinct signals, allowing for confirmation of the compound's structure. For more complex conjugates, two-dimensional (2D) NMR techniques can provide deeper insights into the molecular structure and the nature of PEG attachment. eurolab.tr It is important to correctly assign all peaks, including the often-overlooked ¹³C coupled ¹H peaks, to accurately determine molecular weight and conjugation efficacy. researchgate.netnih.govnih.gov

Mass Spectrometry (MS): MS is a powerful technique for determining the molecular weight and confirming the identity of this compound and its conjugates. eurolab.tr Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for PEG analysis. mdpi.com ESI-MS can be particularly useful for detecting hydrolysis of the ester group, which can occur under certain conditions. nih.gov Tandem MS (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. mdpi.com The fragmentation pattern of PEG compounds is often characteristic and can be used for accurate tuning and identification.

| Technique | Analyte | Key Findings | Reference |

| ¹H NMR | mPEGs (500-10000 Da) | Integration of ¹H-¹³C coupling peaks increases with molecular weight. | nih.gov |

| ¹H NMR | PEG-b-PVIM Copolymers | Characteristic aromatic peaks of PVIM confirm the presence of imidazole (B134444) moieties. | mdpi.com |

| ESI-MS | DSPE-PEG | Detects hydrolysis of fatty acid esters under common nanocarrier production conditions. | nih.gov |

| MALDI-TOF MS | PEG-FUD Conjugates | Verifies the molecular weight of the 20 kDa PEG-FUD construct. | nih.gov |

| DESI-Q-ToFMS | Polyglycol Esters and Ethers | Rapid characterization using accurate mass and novel product ion peak assignment software. | nih.gov |

Chromatographic and Separation Techniques for Research Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for isolating specific conjugates from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC) are the most widely used techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, quantification, and purity assessment of PEGylated compounds. Reversed-phase HPLC (RP-HPLC) is often employed to separate PEG derivatives based on their hydrophobicity. rsc.org Due to the lack of a strong chromophore in the PEG backbone, detection can be achieved using a refractive index detector (RID), an evaporative light scattering detector (ELSD), or by derivatizing the PEG with a UV-active group. acs.org HPLC methods can be optimized for high sensitivity, selectivity, and reproducibility, making them suitable for quality control. However, sample preparation can be complex, and interference from other compounds in the sample matrix can affect accuracy.

Gel Permeation Chromatography (GPC): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume. resolvemass.ca It is the primary method for determining the molecular weight distribution and polydispersity index (PDI) of polymers, including PEG conjugates. resolvemass.cachromatographyonline.com By comparing the retention time of a PEGylated molecule to a set of standards, its molecular weight can be estimated. nih.gov Advanced GPC systems may incorporate multiple detectors, such as multi-angle light scattering (MALS) and viscometry detectors, to provide more comprehensive characterization of polymer architecture and conformation. resolvemass.caazom.com

| Technique | Application | Key Parameters and Findings | Reference |

| RP-HPLC | Purity determination of PEGn-Ts | Quantitative analysis of monodispersity, showing MS-based methods can overestimate purity. | rsc.org |

| GPC | Characterization of PEG-FUD | Reduced retention times of PEGylated FUD indicated an increase in molecular weight upon conjugation. | nih.gov |

| HPLC-UV | Analysis of fatty acid methyl esters | A gradient of methanol (B129727) and 2-propanol-hexane was used for separation. | researchgate.net |

| Aqueous GPC/SEC | Analysis of PEGs | Modern packings allow for oligomer resolution in water, which is advantageous for a wide range of molar masses. | chromatographyonline.com |

| GPC | Analysis of mPEG-PDLLA copolymers | Determined average molecular weight (Mw) using polystyrene standards. | mdpi.com |

Advanced Characterization for Functional Assemblies

When this compound is incorporated into larger, functional assemblies such as nanoparticles or surface coatings, a range of advanced characterization techniques are necessary to understand their structure and properties.

Polymer Architectures: The architecture of PEG-containing polymers, whether linear, branched, or star-shaped, significantly influences their properties. nih.govscispace.com Characterization of these architectures often involves a combination of GPC to determine molecular weight distribution and NMR to confirm the structure and composition. scispace.comacs.org For example, in star-shaped polymers, ¹H NMR can be used to determine the molecular weight by comparing the signals of the core and the arms. scispace.com

Nanoparticle Formulations: this compound can be used to create PEGylated nanoparticles for applications like drug delivery. nih.govpnas.org The PEG chains on the surface of these nanoparticles provide a hydrophilic shell that can improve stability and reduce non-specific protein adsorption. nih.govnih.gov Characterization of these nanoparticles involves techniques such as dynamic light scattering (DLS) to determine their size and size distribution, and transmission electron microscopy (TEM) or scanning electron microscopy (SEM) to visualize their morphology. nih.govresearchgate.net The self-assembly process of these nanoparticles can be studied by monitoring changes in fluorescence or light scattering. oup.com

Surface Coatings: PEG derivatives are frequently used to create biocompatible and anti-fouling surface coatings. ucr.edursc.org The thickness and uniformity of these coatings can be characterized by techniques like spectroscopic ellipsometry. ucr.edu X-ray photoelectron spectroscopy (XPS) can be used to determine the elemental composition of the surface and confirm the presence and density of the PEG layer. acs.orgresearchgate.net The effectiveness of these coatings in preventing adhesion can be assessed using atomic force microscopy (AFM) or by direct observation of cell or particle attachment. ucr.eduacs.org

| Assembly Type | Characterization Technique | Key Findings | Reference |

| PEG-g-PLA Nanoparticles | DLS, TEM, XPS, ¹H NMR | Structural properties are controlled by the PEG content; a transition from solid to soft particles was observed. | acs.org |

| Self-assembled HSA-PEG Nanoparticles | TEM, SEM, HPLC | Spherical nanoparticles with a hydrodynamic diameter of ca. 280 nm were formed. | nih.gov |

| PEG Surface Coatings | Spectroscopic Ellipsometry | The thickness of the PEG layer varied with the molecular weight of the polymer. | ucr.edu |

| Self-assembled PEDG Nanoparticles | DLS, TEM | Nanoparticles with hydrodynamic sizes under 100 nm and cationic surface charges were formed. | oup.com |

| Ta2O5 Coatings on Titanium | SEM | PEG enhances the formation of a porous structure suitable for tissue in-growth. | bibliotekanauki.pl |

Future Directions and Emerging Research Avenues

Innovations in PEGylation Chemistry and Advanced Linker Design

The evolution of PEGylation has shifted from attaching simple polymers to designing intelligent linkers that offer precise control over a conjugate's properties. Hydroxy-PEG3-methyl ester is a key player in this evolution due to its heterobifunctional nature, which allows for sequential and specific chemical modifications. cd-bioparticles.netbroadpharm.com The hydroxyl (-OH) group can be readily converted into a wide array of reactive moieties, while the methyl ester (-COOCH3) can be hydrolyzed to a carboxylic acid, providing a second, distinct point of conjugation. cd-bioparticles.net

This dual functionality is crucial for the synthesis of advanced linker systems, including those designed for cleavability and bioorthogonality. For instance, the hydroxyl group can be derivatized to create linkers for "click chemistry" (e.g., conversion to an azide (B81097) or alkyne) or to introduce amine-reactive groups like N-hydroxysuccinimide (NHS) esters. broadpharm.comglpbio.com These advanced linkers are pivotal in constructing complex bioconjugates such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where the linker is not merely a spacer but an active component influencing stability, solubility, and payload release. fcad.comprecisepeg.com

Research is increasingly focused on developing linkers that are cleavable under specific physiological conditions, such as changes in pH or the presence of certain enzymes like cathepsins or glutathione. nih.govaxispharm.com The ester bond within the this compound backbone or modified derivatives can be engineered to be labile, enabling the controlled release of a therapeutic agent at the target site. This strategy minimizes systemic exposure and enhances the therapeutic window. axispharm.com The development of such intelligent linkers, facilitated by versatile precursors like this compound, represents a significant innovation in drug delivery and bioconjugation. nih.govacs.org

Table 1: Potential Derivations of this compound for Advanced Linker Design

| Original Functional Group | Derived Reactive Group | Target for Conjugation | Key Application Area |

| Hydroxyl (-OH) | NHS Ester | Primary Amines (-NH₂) | Protein/Antibody Labeling |

| Maleimide (B117702) | Thiols (-SH) | Cysteine-specific Conjugation | |

| Alkyne / Azide | Azide / Alkyne | Bioorthogonal Click Chemistry | |

| Pentafluorophenyl (PFP) Ester | Primary Amines (-NH₂) | Active Ester for Amine Coupling medchemexpress.com | |

| Methyl Ester (-COOCH₃) | Carboxylic Acid (-COOH) | Amines (via EDC/NHS coupling) | Surface Immobilization, Bioconjugation |

Expanding Applications in Novel Biological Systems and Research Paradigms

This compound and its derivatives are enabling tools for exploring and manipulating novel biological systems, moving beyond conventional therapeutics into new research paradigms.

A prominent example is the synthesis of PROTACs . precisepeg.com These heterobifunctional molecules are designed to recruit a specific E3 ubiquitin ligase to a target protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. precisepeg.comchemsrc.com this compound is frequently used as a foundational PEG-based linker to connect the POI-binding ligand to the E3 ligase-recruiting ligand. chemsrc.commedchemexpress.commedchemexpress.cn The length and chemical nature of the PEG linker are critical for optimizing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), directly impacting degradation efficiency. precisepeg.comuni-muenchen.de

In the field of chemical proteomics , linkers derived from this compound are used to create sophisticated chemical probes. tum.de These probes help identify and quantify post-translational modifications (PTMs) or map the targets of bioactive small molecules. nih.govtum.de The PEG element enhances the probe's solubility and reduces non-specific protein binding, while the terminal functional groups allow for the attachment of reporter tags (like biotin) and reactive groups that bind to the protein target. tum.de

Furthermore, PEG linkers are instrumental in developing screening platforms like the yeast three-hybrid (Y3H) system . nih.govslideshare.net This system is used to identify protein targets of small molecules. nih.gov In a Y3H setup, a bifunctional "bait" molecule is created by linking a known ligand (e.g., methotrexate) to a small molecule of interest via a flexible spacer, often a PEG chain. nih.govresearchgate.netmdpi.com The hydroxyl or carboxyl functionalities derived from this compound are ideal for coupling these components, facilitating the discovery of novel small molecule-protein interactions. researchgate.net

Table 2: Research Findings Utilizing PEG Linkers in Novel Paradigms

| Research Paradigm | Role of PEG Linker (derived from precursors like this compound) | Key Findings | Citations |

| PROTACs | Connects target protein ligand to E3 ligase ligand, optimizing ternary complex formation. | The linker is not a passive spacer; its length and composition are crucial for degradation potency and selectivity. | precisepeg.comchemsrc.comuni-muenchen.de |

| Chemical Proteomics | Forms the backbone of cleavable probes for identifying protein modification sites. | Enables decoupling of PEG from the protein for simpler mass spectrometry analysis, improving the identification of low-abundance conjugation sites. | nih.govacs.orgtum.de |

| Yeast Three-Hybrid (Y3H) | Links a "hook" molecule to a "bait" molecule to screen for protein interactions. | PEG linkers are favored over aliphatic linkers for improved solubility of the hybrid ligand and can reduce background signals. | nih.govresearchgate.netresearchgate.net |

| Radiolabeled Antibodies | Connects a chelator for a radioisotope (e.g., ⁸⁹Zr) to a monoclonal antibody. | A PEG3 linker can enhance aqueous solubility and impact the metabolic fate of the radiotracer, often leading to faster clearance of metabolites and improved image contrast. | uzh.chnih.gov |

Interdisciplinary Research Opportunities Leveraging this compound Derivatives

The versatility of this compound derivatives fosters collaboration across diverse scientific fields, driving innovation at the intersection of chemistry, biology, materials science, and medicine.

In nanotechnology and materials science , PEG derivatives are used for the surface modification of biomaterials to enhance their performance. creativepegworks.com For example, grafting PEG linkers onto the surface of implants or nanoparticles creates a hydrophilic, protein-repellent layer. creativepegworks.comnih.govnih.gov This "stealth" effect helps nanoparticles evade the immune system, prolonging their circulation time for drug delivery applications. nih.govnih.gov The hydroxyl group of the parent compound can be used to anchor the linker to surfaces like collagen hydrogels or titanium, improving their biocompatibility and controlling cellular interactions. nih.govgoogle.com The synthesis of core-satellite nanoparticles using heterobifunctional PEG linkers for surface-enhanced Raman scattering (SERS) applications is another example where the linker length is tuned to optimize analytical performance. nih.gov

The field of radiochemistry and medical imaging leverages PEG linkers to develop next-generation diagnostic and theranostic agents. mdpi.com By linking a targeting molecule (like a peptide or antibody) to a chelator that holds a radioisotope (e.g., ⁶⁸Ga, ¹⁷⁷Lu, ⁸⁹Zr), researchers can create radiopharmaceuticals with optimized pharmacokinetic profiles. mdpi.comfrontiersin.orgresearchgate.net The PEG linker enhances solubility and can modulate biodistribution and clearance rates, leading to clearer images in PET or SPECT scans and more effective targeted radiotherapy. uzh.chnih.govfrontiersin.org

The development of advanced drug delivery systems (DDS) , including antibody-drug conjugates (ADCs), is a highly interdisciplinary effort. biochempeg.com In ADCs, the linker connects a potent cytotoxic drug to a monoclonal antibody that targets cancer cells. fcad.com Linkers derived from this compound can improve the water solubility of the ADC, ensure its stability in circulation, and control the release of the payload within the tumor microenvironment. broadpharm.comfcad.com

Table 3: Interdisciplinary Applications of this compound Derivatives

| Interdisciplinary Field | Role of this compound Derivative | Desired Outcome |

| Materials Science + Biology | Surface modification agent for biomaterials (e.g., implants, nanoparticles). google.com | Improved biocompatibility, reduced protein fouling, controlled cell adhesion. creativepegworks.com |

| Radiochemistry + Oncology | Linker for connecting a targeting moiety to a radioisotope-chelator complex. mdpi.comfrontiersin.org | Enhanced pharmacokinetic properties of radiopharmaceuticals for improved diagnostic imaging and targeted radiotherapy. nih.govresearchgate.net |

| Pharmacology + Nanotechnology | Key component in "stealth" lipid nanoparticles (LNPs) for drug/gene delivery. nih.govbiochempeg.com | Increased circulation time, evasion of the immune system, targeted delivery of therapeutics like mRNA. |

| Immunology + Chemistry | Building block for creating complex bioconjugates like Antibody-Drug Conjugates (ADCs). | Targeted delivery of cytotoxic agents to cancer cells with improved stability and solubility. broadpharm.comfcad.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.